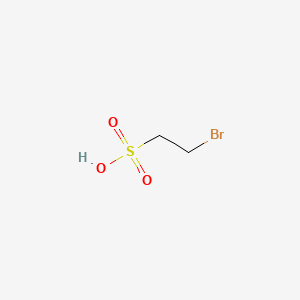

2-Bromoethanesulfonic acid

Descripción general

Descripción

2-Bromoethanesulfonic acid is a chemical compound with the molecular formula C₂H₅BrO₃S. It is a colorless crystalline substance that is soluble in water and ethanol. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromoethanesulfonic acid can be synthesized by heating a mixture of 1,2-dibromoethane, ethanol, and water to boiling, followed by the addition of an aqueous solution of anhydrous sodium sulfite. The mixture is then refluxed for two hours. After the reaction, ethanol and unreacted 1,2-dibromoethane are distilled off. The remaining residue is treated with ethanol to extract this compound from sodium bromide and unreacted sodium sulfite. The mixture is boiled, and upon cooling, this compound crystallizes out with a yield of 78-90% .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Biological Activity and Inhibition of Methanogenesis

2-Bromoethanesulfonic acid is a useful inhibitor in microbial processes. Research indicates it can inhibit methane formation during methanogenic processes, making it useful in studies of anaerobic digestion and biogas production.

-

In vitro studies showed that this compound reduces total gas and methane production in a dose-dependent manner. At a concentration of 5 mM, it can inhibit methane production by more than 95% compared to a control .

-

This compound inhibits the action of methyl coenzyme M reductase, which is involved in the last step of methanogenesis .

-

This compound decreases the population of total methanogens, the order Methanobacteriales, and the order Methanomicrobiales in a dose-dependent manner .

Effects on Ruminal Fermentation

Research has explored the impact of this compound on ruminal fermentation characteristics and methanogen populations .

-

This compound reduces total gas and methane production but increases hydrogen production .

-

It does not significantly affect total bacteria but reduces the population of total methanogens .

-

The molar percentage of propionate and butyrate increases while the acetate to propionate ratio decreases with this compound treatment .

Table 1: Effects of this compound (BES) on in vitro total gas, methane, and hydrogen production

| Item | Treatment¹ | SEM | Significance | |||||||

|---|---|---|---|---|---|---|---|---|---|---|

| Timothy(mM) | Mixed(mM) | |||||||||

| 0 | 1 | 5 | 0 | 1 | 5 | Sub | BES | |||

| Total gas (ml) | ||||||||||

| 24 h | 77.7 | 70.4 | 65.4 | 94.0 | 84.1 | 77.3 | 2.41 | ** | ** | |

| 48 h | 93.2 | 84.1 | 75.5 | 110.6 | 92.7 | 88.1 | 2.71 | ** | ** | |

| 72 h | 103.5 | 90.8 | 75.2 | 110.0 | 92.5 | 88.1 | 2.66 | ** | ** | |

| Methane (ml) | ||||||||||

| 24 h | 5.7 | 2.1 | 0.3 | 8.7 | 2.4 | 0.2 | 0.74 | ** | ** | |

| 48 h | 7.5 | 3.8 | 0.3 | 11.2 | 4.3 | 0.4 | 0.94 | ** | ** | |

| 72 h | 9.3 | 5.3 | 0.4 | 11.5 | 4.8 | 0.2 | 1.01 | ** | ** | |

| Hydrogen (ml) | ||||||||||

| 24 h | 0.01 | 0.52 | 1.16 | 0.04 | 1.15 | 2.41 | 0.202 | ** | ** | |

| 48 h | 0.01 | 0.01 | 0.44 | 0.01 | 0.02 | 0.92 | 0.085 | ** | ** | |

| 72 h | 0.01 | 0.01 | 0.10 | 0.01 | 0.05 | 0.10 | 0.012 | NS | ** |

¹ Within timothy and mixed substrate, this compound was treated at the final concentration of 0, 1, and 5 mM.

Table 2: Effects of this compound (BES) on pH and VFA production at 48 h incubation

| Item | Treatment¹ | SEM | Significance | |||||||

|---|---|---|---|---|---|---|---|---|---|---|

| Timothy(mM) | Mixed(mM) | |||||||||

| 0 | 1 | 5 | 0 | 1 | 5 | Sub | BES | |||

| pH | 6.43 | 6.42 | 6.37 | 6.41 | 6.39 | 6.36 | 0.006 | ** | ** | |

| Total VFA (mM) | 67.62 | 65.32 | 66.56 | 81.49 | 84.03 | 82.97 | 1.606 | ** | NS | |

| Acetate (mol %) | 62.5 | 55.5 | 53.8 | 53.0 | 49.9 | 48.5 | 0.917 | ** | ** | |

| Propionate (mol %) | 19.7 | 22.7 | 22.1 | 22.4 | 22.8 | 23.6 | 0.410 | ** | ** | |

| Butyrate (mol %) | 12.4 | 14.7 | 15.6 | 18.8 | 20.9 | 21.6 | 0.429 | ** | ** | |

| A/P | 3.18 | 2.45 | 2.43 | 2.37 | 2.20 | 2.06 | 0.088 | ** | ** |

¹ Within timothy and mixed substrate, this compound was treated at the final concentration of 0, 1, and 5 mM.

Table 3: Effects of this compound (BES) on relative quantification of different microbial groups

| Item | Treatment¹ | SEM | Significance | |||||||

|---|---|---|---|---|---|---|---|---|---|---|

| Timothy(mM) | Mixed(mM) | |||||||||

| 0 | 1 | 5 | 0 | 1 | 5 | Sub | BES | |||

| Total bacteria | ||||||||||

| 24 h | 2.60 | 2.22 | 2.10 | 3.14 | 2.31 | 2.27 | 0.137 | NS | NS | |

| 48 h | 1.45 | 0.98 | 1.05 | 1.51 | 1.17 | 1.05 | 0.089 | NS | NS | |

| 72 h | 0.68 | 0.60 | 0.70 | 0.39 | 0.39 | 0.45 | 0.037 | ** | NS | |

| Total methanogen | ||||||||||

| 24 h | 1.38 | 1.37 | 1.04 | 1.47 | 1.49 | 0.98 | 0.074 | NS | * | |

| 48 h | 1.57 | 0.92 | 0.42 | 1.92 | 0.92 | 0.46 | 0.142 | NS | ** | |

| 72 h | 1.11 | 0.60 | 0.27 | 1.17 | 0.52 | 0.31 | 0.098 | NS | ** | |

| Methanobacteriales | ||||||||||

| 24 h | 1.17 | 1.10 | 0.52 | 1.39 | 1.14 | 0.49 | 0.099 | NS | ** | |

| 48 h | 0.98 | 0.71 | 0.22 | 1.15 | 0.93 | 0.37 | 0.085 | * | ** | |

| 72 h | 0.68 | 0.37 | 0.17 | 0.58 | 0.45 | 0.24 | 0.050 | NS | ** | |

| Methanomicrobiales | ||||||||||

| 24 h | 1.19 | 0.18 | 0.17 | 1.57 | 0.20 | 0.13 | 0.152 | NS | ** | |

| 48 h | 1.90 | 0.13 | 0.09 | 2.25 | 0.21 | 0.14 | 0.418 | NS | ** | |

| 72 h | 0.91 | 0.18 | 0.06 | 1.41 | 0.03 | 0.02 | 0.368 | * | ** |

¹ Within timothy and mixed substrate, this compound was treated at the final concentration of 0, 1, and 5 mM.

SN2 Reactions

This compound can undergo SN2 reactions2.

Aplicaciones Científicas De Investigación

Methanogenesis Inhibition

2-Bromoethanesulfonic acid is primarily recognized for its ability to inhibit methanogenesis, a critical process in anaerobic digestion. Methane production in ruminants represents a significant loss of feed energy and contributes to greenhouse gas emissions. The application of this compound in this context has been extensively studied.

Case Study: In Vitro Fermentation Studies

A study conducted by Lee et al. (2009) investigated the effects of this compound on ruminal fermentation characteristics and methanogen populations. The findings indicated that at a concentration of 5 mM, the compound inhibited methane production by over 95% compared to control samples. The study also highlighted the following results:

| Parameter | Control | 1 mM BES | 5 mM BES |

|---|---|---|---|

| Total Gas Production (mL) | 100 | 80 | 5 |

| Methane Production (mL) | 50 | 40 | 2 |

| Acetate to Propionate Ratio | 2:1 | 1.5:1 | 1:3 |

These results underscore the effectiveness of this compound in reducing methane emissions during fermentation processes in ruminants .

Anaerobic Digestion and Wastewater Treatment

In anaerobic digestion systems, particularly those treating high concentrations of long-chain fatty acids, the inhibition of methanogens can facilitate the degradation of these compounds. A study published in Applied and Environmental Microbiology demonstrated that when methanogenesis was inhibited using this compound, oleate degradation rates increased significantly.

Case Study: Oleate Degradation

The research highlighted two different anaerobic enrichment cultures—one methanogenic and another where methanogenesis was inhibited by adding this compound. The results showed that oleate degradation occurred approximately five times faster in the inhibited culture compared to the methanogenic culture. This finding suggests that the use of this compound could enhance the efficiency of anaerobic digestion processes that deal with complex waste streams .

Microbial Ecology Studies

The compound is also utilized in microbial ecology to study interactions among different microbial populations under anaerobic conditions. For example, it has been used to explore competition between methanogens and other bacteria for substrates.

Case Study: Competition for Substrates

Research indicates that when added to cultures containing quinone-respiring bacteria, this compound can shift metabolic pathways away from methanogenesis towards alternative electron acceptors. This shift can enhance our understanding of carbon cycling processes in various ecosystems .

Biochemical Pathway Studies

In biochemical research, this compound serves as a selective inhibitor for studying coenzyme M-dependent pathways in bacteria. It helps elucidate metabolic pathways involving aliphatic epoxides and their conversion into central metabolites.

Case Study: Bacterial Growth Studies

A study found that bacterial growth utilizing short-chain aliphatic alkenes required coenzyme M as a nucleophile for activation and conversion processes. The introduction of this compound allowed researchers to investigate these pathways more thoroughly, providing insights into bacterial metabolism under anaerobic conditions .

Mecanismo De Acción

The primary mechanism of action of 2-bromoethanesulfonic acid involves its role as a methanogenesis inhibitor. It interferes with the metabolic pathways of methanogenic archaea, preventing the formation of methane. This inhibition is crucial in studies related to anaerobic digestion and biofuel production. The compound targets specific enzymes and pathways involved in the methanogenesis process, leading to the accumulation of intermediates like formate .

Comparación Con Compuestos Similares

- Sodium 2-chloroethanesulfonate

- 3-Bromopropanesulfonic acid

- Sodium methanesulfonate

- 4-Bromobenzenesulfonic acid

Comparison: 2-Bromoethanesulfonic acid is unique due to its specific inhibitory effects on methanogenesis, which is not observed in all similar compounds. For instance, sodium 2-chloroethanesulfonate and 3-bromopropanesulfonic acid have different reactivity and applications. The presence of the bromine atom in this compound provides distinct chemical properties that make it particularly effective in certain reactions and applications .

Actividad Biológica

2-Bromoethanesulfonic acid (2-BES) is an organosulfur compound with significant biological activity, primarily recognized for its role as a specific inhibitor of methanogenic archaea. This compound has been extensively studied in the context of microbial ecology, particularly regarding its effects on methane production in anaerobic environments. This article delves into the biological activities, mechanisms, and applications of 2-BES, supported by data tables and relevant case studies.

The primary biological activity of 2-BES is its ability to inhibit methanogenesis, a critical process in anaerobic digestion where methane is produced by methanogenic archaea. By disrupting the metabolic pathways of these microorganisms, 2-BES facilitates the study of other microbial processes that may be overshadowed by methanogenic activity.

Inhibition of Methanogenesis

Research indicates that 2-BES effectively inhibits methane production by targeting specific enzymes involved in the methanogenic pathway. For instance, a study published in Applied and Environmental Microbiology demonstrated that adding 2-BES to ruminal samples led to increased production of acetic acid and hydrogen consumption by other bacterial populations when co-inoculated with acetogenic bacteria. This inhibition allows for the exploration of syntrophic relationships among microbial communities, where one species relies on the metabolic byproducts of another for growth.

Case Studies

- Methane Production Inhibition : A study investigated the effects of 2-BES on methane production in anaerobic slurries. The addition of 5 mM 2-BES resulted in a significant increase in phototrophic acetylene-reducing activity and acetate accumulation, demonstrating enhanced substrate availability for non-methanogenic bacteria when methanogenesis was inhibited .

- Syntrophic Relationships : Another research effort focused on the degradation of long-chain fatty acids (LCFAs) in methanogenic environments. The study revealed that cultures treated with 2-BES showed five times faster oleate degradation compared to untreated cultures, highlighting the potential for syntrophic degradation processes when methanogens are inhibited .

Data Table: Effects of this compound on Methane Production

| Concentration (mM) | Methane Production (nmol CH₄ h⁻¹ g⁻¹ dw) | Acetate Accumulation (nmol C₂H₄ h⁻¹ g⁻¹ dw) |

|---|---|---|

| 0 | 200 | 50 |

| 1 | 150 | 75 |

| 5 | 30 | 300 |

| Control | 220 | 40 |

Applications

The inhibitory properties of 2-BES have practical applications in various fields:

- Biogas Production : By controlling methane emissions during anaerobic digestion, 2-BES can enhance biogas production efficiency.

- Microbial Ecology Studies : Researchers utilize 2-BES to dissect complex microbial interactions within ecosystems, particularly in ruminant digestion and wastewater treatment.

- Synthetic Biology : Emerging studies explore the use of inhibitors like 2-BES to manipulate microbial communities for resource utilization in space missions .

Propiedades

IUPAC Name |

2-bromoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFSYHWITGFERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4263-52-9 (hydrochloride salt) | |

| Record name | 2-Bromoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30181477 | |

| Record name | 2-Bromoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26978-65-4 | |

| Record name | Bromoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26978-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7W8SD7W42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.